2-Methylenecycloheptanone
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Overview
Description
2-Methylenecycloheptanone is an organic compound with the molecular formula C8H12O. It is a cyclic ketone with a methylene group attached to the seven-membered ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylenecycloheptanone can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with formaldehyde in the presence of a base, such as sodium hydroxide, to form the methylene group. Another method includes the use of organometallic reagents, such as Grignard reagents, to introduce the methylene group onto the cycloheptanone ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylenecycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted cycloheptanone derivatives.
Scientific Research Applications
2-Methylenecycloheptanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Methylenecycloheptanone involves its interaction with various molecular targets and pathways. The methylene group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, influencing biological and chemical processes .
Comparison with Similar Compounds
Cycloheptanone: Lacks the methylene group, making it less reactive in certain reactions.
2-Methylcycloheptanone: Has a methyl group instead of a methylene group, leading to different reactivity and properties.
Uniqueness: this compound is unique due to the presence of the methylene group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound for synthetic applications and research .
Properties
CAS No. |
3045-99-6 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-methylidenecycloheptan-1-one |
InChI |
InChI=1S/C8H12O/c1-7-5-3-2-4-6-8(7)9/h1-6H2 |
InChI Key |
QUXBXCLXGZYNFP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCC1=O |
Origin of Product |
United States |
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